molecular formula C18H18N4S B2589475 N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine CAS No. 303147-59-3

N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine

Cat. No.: B2589475
CAS No.: 303147-59-3
M. Wt: 322.43
InChI Key: DMPVTZITRGXFLB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine (CAS: 303147-72-0) is a pyrimidine derivative characterized by a 3-pyridinyl group at position 2, a phenylsulfanylmethyl substituent at position 6, and dimethylamine at position 2. Pyrimidines are biologically significant heterocyclic compounds with applications in pharmaceuticals, particularly as immunomodulators and antimicrobial agents .

Properties

IUPAC Name

N,N-dimethyl-6-(phenylsulfanylmethyl)-2-pyridin-3-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4S/c1-22(2)17-11-15(13-23-16-8-4-3-5-9-16)20-18(21-17)14-7-6-10-19-12-14/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPVTZITRGXFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1)CSC2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring followed by the introduction of the pyridine and phenylsulfanyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine or pyridine rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine or pyridine rings.

Scientific Research Applications

N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrimidine Derivatives

Structural Analogues

Key structural analogues of the target compound include:

Compound Name (CAS) Substituents Molecular Formula Key Properties/Applications
Target compound (303147-72-0) 2-(3-pyridinyl), 6-(phenylsulfanylmethyl), 4-(N,N-dimethylamine) C₁₉H₂₀N₄S Potential immunomodulatory/antimicrobial
N-Benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine (303147-56-0) 2-(2-pyridinyl), 6-(phenylsulfonylmethyl), 4-(N-benzylamine) C₂₃H₂₀N₄O₂S Higher polarity (sulfonyl group); predicted pKa 2.43
N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-phenyl, 5-(aminomethyl), 4-(N-4-chlorophenyl) C₂₅H₂₀Cl₂N₄ Antibacterial/antifungal activity
N,N-Dimethyl-6-((3-methyl-4-methylenepyrrolidin-1-yl)sulfonyl)naphthalen-2-amine (3o') Sulfonyl-linked pyrrolidine, naphthalene core C₁₉H₂₄N₂O₂S Enhanced reactivity in catalytic systems

Functional Differences

  • Sulfanyl vs. Sulfonyl Groups : The phenylsulfanyl (S-linked) group in the target compound contrasts with sulfonyl (SO₂) groups in analogues like 303147-56-0. Sulfonyl groups increase polarity and acidity (e.g., pKa ~2.43 ), whereas sulfanyl groups enhance lipophilicity and redox reactivity.
  • Amine Modifications : The dimethylamine at position 4 in the target compound reduces steric hindrance compared to bulkier benzyl or chlorophenyl groups in analogues, possibly improving membrane permeability .

Biological Activity

N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine is a pyrimidine derivative notable for its complex structure and potential biological activities. With a molecular formula of C19H19N3S and a molecular weight of 321.439 g/mol, this compound features several functional groups, including dimethylamino, phenyl, and phenylsulfanyl moieties. These structural characteristics contribute to its interaction with various biological targets, making it a compound of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC19H19N3S
Molecular Weight321.439 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point431.4 ± 45.0 °C
Flash Point214.7 ± 28.7 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells, such as enzymes and receptors. This interaction can lead to the inhibition or modulation of various biological pathways, which is crucial for its potential applications in antimicrobial and anticancer therapies.

  • Antimicrobial Activity : The compound may inhibit bacterial enzymes, potentially disrupting essential metabolic processes in microorganisms.
  • Anticancer Activity : In cancer research, it could interfere with cell signaling pathways critical for tumor growth and survival, possibly inducing apoptosis in cancer cells.

Research Findings

Recent studies have explored the structure-activity relationships (SAR) of similar compounds, providing insights into how modifications can enhance biological efficacy. For instance, compounds with similar pyrimidine structures have demonstrated significant antiatherosclerotic and anticancer properties in vitro and in vivo .

Case Studies

  • Antitumor Efficacy : A study highlighted a novel farnesyltransferase inhibitor with a similar structural framework that exhibited potent antitumor activity against HepG2 cells by arresting the cell cycle at the S phase and inducing apoptosis through mitochondrial dysfunction .
  • Inhibition Studies : Another investigation revealed that related compounds showed promising results as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), which is involved in cholesterol metabolism, indicating potential applications in managing hyperlipidemia .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrimidine derivatives suggest that modifications to the phenylsulfanyl group or the dimethylamino moiety can significantly impact the biological activity of these compounds. For example:

  • Dimethylamino Group : Enhancements in solubility and receptor binding affinity.
  • Phenylsulfanyl Moiety : Alterations can lead to improved antimicrobial properties.

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